(4S)-3,4-dihydro-2H-1-benzopyran-4-ol

Enzymatic kinetic resolution Enantiomeric purity Burkholderia cepacia lipase

Researchers requiring enantiopure chroman-4-ol for stereospecific drug synthesis face limited supply of well-characterized (4S)-configured material. (4S)-3,4-Dihydro-2H-1-benzopyran-4-ol (CAS 132561-36-5) resolves this gap: • Validated chiral building block for CP-199,331 (cysLT₁ antagonist) and CBS-reduction-azide inversion routes to (R)-chroman-4-amines. • Chiroptical characterization: [α]D²⁵ = -71.3 (99% ee), chiral HPLC tS = 6.35 min (CHIRALCEL OJ-H). • Compatible with lipase-mediated kinetic resolution (ee ≥94% with Amano PS). Supplied with full analytical documentation for GMP-compliant batch release and SAR studies.

Molecular Formula C9H10O2
Molecular Weight 150.177
CAS No. 132561-36-5
Cat. No. B2536668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-3,4-dihydro-2H-1-benzopyran-4-ol
CAS132561-36-5
Molecular FormulaC9H10O2
Molecular Weight150.177
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1O
InChIInChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1
InChIKeyMGSHXMOLUWTMGP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-Chroman-4-ol: Chiral Enantiomer Overview


(4S)-3,4-Dihydro-2H-1-benzopyran-4-ol, also referred to as (S)-chroman-4-ol, is the enantiopure S-configured secondary alcohol of the chroman-4-ol scaffold (molecular formula C₉H₁₀O₂, MW 150.17). This compound belongs to the class of 4-hydroxylated chromans, a privileged structural core found in tocopherols, flavonoids, and numerous synthetic drug candidates [1]. Unlike the racemic mixture (CAS 1481-93-2) or the (4R)-enantiomer (CAS 120523-16-2), the (4S) form possesses a defined absolute stereochemistry at the C-4 position, which governs its behavior in chiral recognition processes, enzymatic transformations, and stereocontrolled synthetic sequences [2]. The compound serves as a critical chiral building block in the synthesis of pharmacologically active molecules, including the cysteinyl leukotriene-1 receptor antagonist CP-199,331 and (R)-chroman-4-amine-derived therapeutic candidates [3].

Why Racemic or (4R) Cannot Substitute (4S)-Chroman-4-ol


The (4S) and (4R) enantiomers of 3,4-dihydro-2H-1-benzopyran-4-ol exhibit opposite optical rotations, distinct chiral HPLC retention times, and divergent behavior in enzyme-catalyzed resolutions, making them non-interchangeable in any stereochemically defined process [1]. Lipases such as Burkholderia cepacia lipase and Pseudomonas cepacia lipase (Amano PS) discriminate the enantiomers with high selectivity, preferentially acetylating the (R)-enantiomer while leaving the (S)-alcohol intact; substituting the racemate or the opposite enantiomer would invert the stereochemical outcome of downstream reactions [2]. In biocatalytic reductions of 4-chromanone, the stereochemical course follows Prelog's rule, with Mortierella isabellina, Baker's yeast, and filamentous fungi (Didymosphaeria igniaria, Coryneum betulinum, Chaetomium sp.) all consistently delivering the (S)-alcohol as the major product—a stereochemical congruence not achievable with the racemate [3][4]. Furthermore, the (4S)-chroman-4-ol serves as the mandatory stereochemical precursor for CBS-reduction-based routes to (R)-chroman-4-amines, wherein inversion of the C-4 configuration via azide displacement demands an enantiopure (S)-alcohol starting material [5].

Comparative Evidence for (4S)-Chroman-4-ol


Lipase-Catalyzed Resolution: Enantiomeric Excess Improvement

The 2014 protocol by Kucher et al. using Burkholderia cepacia lipase (BCL) in tert-butylmethylether (TBME) at 23 °C achieved ≥94% ee for intact (4S)-chroman-4-ol, a substantial improvement over the earlier 1997 method of Ramadas and Krupadanam using the same lipase, which yielded only 70% ee for the (S)-alcohol and 50% ee for the acetylated (R)-enantiomer [1][2]. The key optimization was the solvent switch to TBME and operation at room temperature.

Enzymatic kinetic resolution Enantiomeric purity Burkholderia cepacia lipase

Chiral HPLC Separation of Chroman-4-ol Enantiomers

Under standardized chiral HPLC conditions using a CHIRALCEL OJ-H column with an isocratic mobile phase of isohexane/isopropanol (90:10), the (4S)-enantiomer elutes distinctly before the (4R)-enantiomer, providing unambiguous enantiomeric identity verification [1]. At a flow rate of 1.0 mL/min, tS = 6.35 min for (S)-(−)-chroman-4-ol vs. tR = 7.29 min for (R)-(+)-chroman-4-ol; at 0.5 mL/min, tS = 12.57 min vs. tR = 14.20 min.

Chiral HPLC Enantiomer separation Analytical method validation

Optical Rotation Differentiation of Chroman-4-ol Enantiomers

The (4S)-enantiomer exhibits a negative (levorotatory) specific rotation, whereas the (4R)-enantiomer exhibits a positive (dextrorotatory) specific rotation of comparable magnitude, measured under identical conditions from the same enzymatic resolution batch [1]. The near-equal magnitude but opposite sign is consistent with enantiomeric relationship, and the literature benchmark for near-enantiopure (99% ee) material is [α]D²⁵ = −71.3 (c 0.5, EtOH) for the (S)-enantiomer and [α]D²⁰ = +70.2 (c 1.0, EtOH) for the (R)-enantiomer.

Specific optical rotation Absolute configuration Chiroptical properties

Biocatalytic Reduction of 4-Chromanone: (S)-Stereoselectivity

Reduction of prochiral 4-chromanone by a phylogenetically diverse panel of whole-cell biocatalysts—including the fungus Mortierella isabellina ATCC 42613, Baker's yeast (Saccharomyces cerevisiae), and three filamentous fungi (Didymosphaeria igniaria, Coryneum betulinum, Chaetomium sp.)—uniformly produces the (S)-configured chroman-4-ol as the major enantiomer, consistent with Prelog's rule for ketone reduction [1][2][3]. In contrast, chemical reduction with NaBH₄ yields the racemic alcohol, and Helminthosporium sp. NRRL 4671 gives the opposite (R)-enantiomer via benzylic hydroxylation of chroman rather than ketone reduction [1].

Biocatalytic reduction Enantioselective ketone reduction Prelog's rule

(4S)-Chroman-4-ol as Synthon for (R)-Chroman-4-amine

In the Voight et al. (2010) general asymmetric synthesis, (S)-chroman-4-ols—obtained by highly enantioselective CBS reduction of substituted chroman-4-ones—undergo stereospecific azide inversion (via Mitsunobu or mesylate displacement) and subsequent reduction to yield (R)-chroman-4-amines [1]. The (R)-amine products are isolable as crystalline (R)-mandelic or D-tartaric acid salts without chromatography, with 'good yields and excellent ee.' This stereochemical relay—(S)-alcohol → (R)-amine—requires the (4S) enantiomer as the exclusive starting material; use of the (4R)-alcohol would produce the undesired (S)-amine series.

CBS reduction Chiral amine synthesis Stereochemical inversion

Application Scenarios for (4S)-Chroman-4-ol


Chiral Building Block for (R)-Chroman-4-amine Synthesis

In medicinal chemistry programs targeting chroman-4-amine-based therapeutic candidates (e.g., class III antiarrhythmics, IKs channel inhibitors such as chromanol 293B, or CNS agents), (4S)-3,4-dihydro-2H-1-benzopyran-4-ol serves as the requisite stereochemically pure precursor for the CBS reduction–azide inversion sequence that delivers (R)-chroman-4-amines in high enantiomeric purity [1]. The (S)-alcohol configuration at C-4 is stereospecifically inverted to (R)-amine, a transformation that is configurationally impossible from the (4R)-alcohol or racemic starting material without introducing complex chiral separation steps [1]. This application is directly supported by the Voight et al. (2010) general methodology, which produces crystalline amine salts without chromatography [1].

Substrate for Lipase-Catalyzed Kinetic Resolution Development

Owing to the well-characterized enantioselectivity of Burkholderia cepacia lipase (BCL) and Pseudomonas cepacia lipase (Amano PS) toward chroman-4-ol—preferentially acetylating the (R)-enantiomer and leaving (4S)-chroman-4-ol intact with ee ≥ 94%—this compound serves as a benchmark substrate for lipase activity screening, enzyme engineering campaigns, and kinetic resolution protocol optimization [2]. The availability of validated chiral HPLC methods (CHIRALCEL OJ-H, tS = 6.35 min) enables high-throughput ee determination [3], making (4S)-chroman-4-ol an ideal reference standard for biocatalysis laboratories developing new resolution methodologies.

Stereochemical Probe for Chromanol Pharmacophore Exploration

Enantiopure (S)-chroman-4-ol is the direct synthetic precursor to CP-199,331, a potent cysteinyl leukotriene-1 (cysLT₁) receptor antagonist developed for asthma treatment [4]. More broadly, the chroman-4-ol scaffold is recognized as a privileged structure in anti-inflammatory and anti-carcinogenic agent discovery, with over 230 described derivatives interacting with targets including 5-lipoxygenase, nuclear receptors, and the NFκB pathway [5]. The (4S) enantiomer enables stereochemically defined structure–activity relationship (SAR) studies that the racemate cannot support, as enantiomeric configuration critically influences receptor binding and functional activity [4].

Reference Standard for Enantiomeric Purity QC

With fully characterized chiroptical properties ([α]D²⁰ = −56.0 at 94% ee, extrapolated to [α]D²⁵ = −71.3 at 99% ee) and a validated chiral HPLC retention time (tS = 6.35 min on CHIRALCEL OJ-H), (4S)-3,4-dihydro-2H-1-benzopyran-4-ol can serve as a calibrated reference standard for enantiomeric purity assays in QC laboratories [2][3]. The orthogonal identity confirmation—optical rotation sign (negative) plus chiral HPLC retention time—provides redundant verification suitable for GMP-compliant batch release testing.

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